molecular formula C33H38N4O8 B193445 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin CAS No. 181467-56-1

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin

Cat. No.: B193445
CAS No.: 181467-56-1
M. Wt: 618.7 g/mol
InChI Key: BSVVZICJFYZDJJ-XIFFEERXSA-N
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Description

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin is a synthetic derivative of camptothecin, a well-known alkaloid with potent anti-cancer properties. This compound is designed to enhance the therapeutic efficacy and reduce the side effects associated with camptothecin and its derivatives. It is primarily used in the field of oncology for its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin involves multiple steps, starting from camptothecin. The key steps include:

    Esterification: Camptothecin is esterified with 7-ethyl-10-hydroxycamptothecin.

    Amidation: The ester is then reacted with 4-N-aminopentanoic acid under controlled conditions to form the desired amide.

    Piperidino Substitution: Finally, the compound undergoes a substitution reaction with piperidine to form the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:

    Batch Processing: For precise control over reaction conditions.

    Purification: Using techniques such as crystallization and chromatography to achieve high purity levels.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The piperidino group can be substituted with other amines under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Various amines and catalysts like palladium on carbon (Pd/C).

Major Products:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various amine derivatives.

Chemistry:

  • Used as a model compound for studying topoisomerase I inhibition.
  • Investigated for its potential in developing new synthetic methodologies.

Biology:

  • Studied for its effects on cellular processes, particularly DNA replication and repair.
  • Used in research on drug resistance mechanisms in cancer cells.

Medicine:

  • Primarily used in oncology for its anti-cancer properties.
  • Investigated for its potential in combination therapies to enhance efficacy and reduce side effects.

Industry:

  • Used in the pharmaceutical industry for the development of new anti-cancer drugs.
  • Studied for its potential in targeted drug delivery systems.

Mechanism of Action

The compound exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By stabilizing the DNA-topoisomerase I complex, it prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potent anti-cancer agent.

Comparison with Similar Compounds

    Camptothecin: The parent compound, known for its potent anti-cancer properties but with significant side effects.

    Irinotecan: A derivative of camptothecin used in chemotherapy, known for its improved solubility and reduced side effects.

    Topotecan: Another camptothecin derivative used in cancer treatment, with a different spectrum of activity.

Uniqueness: 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin is unique due to its enhanced stability and targeted action, which reduces side effects and improves therapeutic outcomes compared to its predecessors.

This compound represents a significant advancement in the field of oncology, offering new hope for more effective and safer cancer treatments.

Properties

IUPAC Name

5-[[1-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39)/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVVZICJFYZDJJ-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435189
Record name 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181467-56-1
Record name RPR 121056
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181467561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin
Reactant of Route 2
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin
Reactant of Route 3
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin
Reactant of Route 4
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin
Reactant of Route 5
Reactant of Route 5
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin
Reactant of Route 6
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin

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